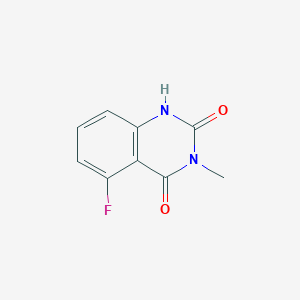

5-fluoro-3-methyl-1H-quinazoline-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-3-methyl-1H-quinazoline-2,4-dione is a quinazoline derivative . Quinazoline derivatives are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They have been associated with various biological activities such as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .

科学的研究の応用

Antibacterial and Antifungal Agents

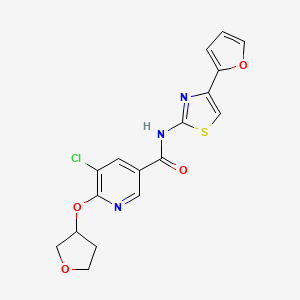

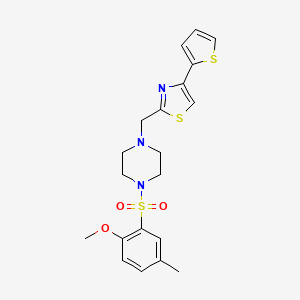

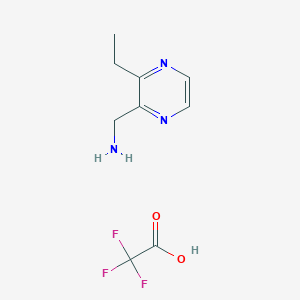

5-Fluoro-3-methyl-1H-quinazoline-2,4-dione and its derivatives have shown potential as antibacterial and antifungal agents. These compounds are found to inhibit bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication, thus offering a mechanism to combat bacterial infections. Studies have highlighted the quinazolinediones' activity against Mycobacterium smegmatis, a model organism for tuberculosis research, where certain derivatives exhibited higher MIC values than their fluoroquinolone counterparts, albeit with notable activity against fluoroquinolone-resistant gyrA mutants (Malik et al., 2011). Additionally, novel quinazoline-2,4-dione derivatives have been synthesized and evaluated for their chitin synthase inhibition and antifungal activities, showing strong potency and offering a potential pathway for developing new antifungal agents with selective action (Ji et al., 2014).

Carbon Dioxide Utilization

The chemical fixation of carbon dioxide (CO2) into value-added chemicals using this compound derivatives represents an innovative approach to addressing the global challenge of CO2 accumulation. A method employing a simple monomeric tungstate as an efficient homogeneous catalyst for the reaction between CO2 and 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones has been demonstrated, offering a sustainable pathway for the synthesis of these compounds at atmospheric pressure of CO2 with high yields (Kimura et al., 2012).

Antitumor Activity

Research into the antitumor properties of this compound derivatives has identified several compounds with promising activity against cancer cell lines. The exploration of quinazolinone alkaloids inspired by marine natural products has highlighted the potential of these compounds in the development of novel anticancer drug leads, with some derivatives displaying significant growth inhibitory effects against tumor cell lines and the ability to revert multidrug resistance (Long et al., 2018).

Enzyme Inhibition for Diabetes Management

Compounds based on the quinazoline-2,4-dione structure have been evaluated for their in vitro inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and blood sugar regulation. These studies have revealed that certain derivatives exhibit moderate activity against these enzymes, offering a potential therapeutic avenue for managing diabetes through the inhibition of carbohydrate metabolism (Santos-Ballardo et al., 2020).

作用機序

Target of Action

The primary target of 5-fluoro-3-methyl-1H-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, survival, migration, and differentiation .

Mode of Action

This compound interacts with S1PR2 by binding to it . This interaction results in changes in the receptor’s activity, which can lead to alterations in the downstream signaling pathways .

Biochemical Pathways

The binding of this compound to S1PR2 affects the sphingosine-1-phosphate (S1P) signaling pathway . S1P is a bioactive lipid mediator that regulates various physiological and pathological processes, including immune response, angiogenesis, and cancer progression .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with S1PR2. By modulating the activity of S1PR2, this compound can influence various cellular processes, potentially leading to therapeutic effects .

生化学分析

Biochemical Properties

For instance, some quinazoline derivatives have been found to inhibit enzymes like aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase . The nature of these interactions is likely to be dependent on the specific structure and functional groups present in the quinazoline derivative.

Cellular Effects

The cellular effects of 5-fluoro-3-methyl-1H-quinazoline-2,4-dione are not well-documented. Quinazoline derivatives have been found to have a variety of effects on cells. For example, some quinazoline derivatives have been found to have cytotoxic effects, suggesting that they may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given the known activities of other quinazoline derivatives, it is possible that this compound could exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinazoline derivatives can have varying effects over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of quinazoline derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinazoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that quinazoline derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that quinazoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

5-fluoro-3-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJYVTCJSHTCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC=C2F)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)

![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)

![2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2869026.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)